2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-2-6-16-13-17(23)20-18(19-16)22-11-9-21(10-12-22)14-15-7-4-3-5-8-15/h3-5,7-8,13H,2,6,9-12,14H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFCKVAKRCAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The core synthetic pathway involves reacting 6-propylpyrimidin-4(3H)-one derivatives with 4-benzylpiperazine under nucleophilic conditions. Drawing parallels to patented benzylpiperidine alkylation methods, this two-step process begins with bromination of a pyrimidinone precursor followed by displacement with 4-benzylpiperazine.
Step 1: Bromination of Pyrimidinone Precursor
Bromination is conducted in dichloromethane (DCM) using HBr and Br₂ at 0–5°C to prevent over-bromination. For example, 6-propylpyrimidin-4(3H)-one reacts with bromine in DCM to yield 2-bromo-6-propylpyrimidin-4(3H)-one, achieving 85–90% conversion. Excess bromine is quenched with sodium thiosulfate to minimize di-brominated byproducts.
Step 2: Alkylation with 4-Benzylpiperazine
The brominated intermediate undergoes alkylation with 4-benzylpiperazine in DCM using triethylamine (Et₃N) as a base. Reaction conditions (25°C, 12–18 hours) favor complete substitution, yielding the target compound at 70–75% efficiency.
Reaction Optimization Strategies
Solvent and Temperature Effects
Optimal solvent selection critically impacts reaction kinetics and purity. Dichloromethane (DCM) outperforms dimethylformamide (DMF) in minimizing side reactions due to its non-polar nature, which reduces unwanted nucleophilic interactions (Table 1).
Table 1: Solvent Comparison for Alkylation Step
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 75 | 97 |
| DMF | 25 | 62 | 89 |
| Ethanol | 25 | 58 | 85 |
Catalytic and Stoichiometric Considerations
Phase-transfer catalysts like tetrabutylammonium hydrogen sulfate (TBAHS) enhance benzylation efficiency by 15–20% in biphasic systems. Stoichiometric excess of 4-benzylpiperazine (1.2 equiv.) ensures complete consumption of the brominated intermediate, reducing residual impurities to <2%.
Industrial-Scale Production Techniques
Continuous Flow Reactor Integration
Industrial protocols adopt continuous flow reactors to improve scalability and safety. Bromination and alkylation steps are executed in tandem within a closed system, reducing solvent waste by 40% and cycle time by 30% compared to batch processes. Automated temperature control (±1°C) ensures consistent product quality.
Purification and Crystallization
Crude product purification involves sequential recrystallization from hexane and methanol. Hexane removes non-polar impurities, while methanol slurry formation at 25°C followed by cooling to 5°C yields crystalline product with 99% purity.
Table 2: Recrystallization Solvent Performance
| Solvent | Purity Post-Crystallization (%) | Recovery (%) |
|---|---|---|
| Hexane | 97 | 85 |
| Heptane | 96 | 82 |
| Methanol | 99 | 78 |
Analytical Validation and Quality Control
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with a C18 column and 0.1% formic acid/acetonitrile gradient resolves the target compound (retention time: 8.2 min) from impurities. Method validation confirms linearity (R² > 0.999) across 0.1–100 μg/mL.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) identifies key signals: δ 2.13 (t, 2H, propyl CH₂), 3.52 (s, 4H, piperazine CH₂), and 7.32 (m, 5H, benzyl aromatic). ESI-MS ([M+H]⁺ m/z 313.2) corroborates molecular weight.
Mitigation of Synthesis Challenges
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidinone core undergoes regioselective substitution at activated positions. Key findings include:
Source demonstrates that 2,4-dichloropyrimidines undergo regioselective displacement at C-4 with amines, suggesting analogous reactivity for hydroxyl/keto groups under nucleophilic conditions.
Oxidation and Reduction Pathways
Functional group transformations are influenced by the electron-donating benzylpiperazine group:
Oxidation:
-
The pyrimidinone ring resists oxidation due to aromatic stabilization.
-
Propyl side chains may oxidize to carboxylic acids under strong conditions (e.g., KMnO₄/H⁺).
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidinone ring to dihydropyrimidine, altering pharmacological activity .
Piperazine Ring Modifications
The 4-benzylpiperazine moiety participates in:
| Reaction Type | Example | Application |
|---|---|---|
| N-Alkylation | Quaternization with methyl iodide | Enhanced water solubility |
| Debenzylation | H₂/Pd-C or BCl₃ | Free piperazine for further coupling |
| Acylation | Reaction with acetyl chloride | Amide derivatives for SAR studies |
Scientific Research Applications
Serotonin Receptor Modulation
Research indicates that compounds similar to 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one are effective ligands for various serotonin receptors, particularly the 5-HT7 receptor. The structural modifications of pyrimidine derivatives influence their binding affinity and functional activity at these receptors.
- 5-HT7 Receptor Affinity : A study demonstrated that certain piperazinyl substituted pyrimidines showed significant binding affinities for the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. The binding affinity was notably increased with specific alkyl substitutions at position 6 of the pyrimidine ring .
Potential Antidepressant and Antipsychotic Properties
The modulation of serotonin receptors has been linked to the development of antidepressants and antipsychotics. Compounds that exhibit high affinity for the 5-HT7 receptor may serve as potential therapeutic agents for treating mood disorders.
- Case Study : In a screening of an in-house compound library, several derivatives of piperazine-pyrimidine compounds were tested for their ability to inhibit the binding of radiolabeled serotonin to the 5-HT7 receptor. Compounds with structural similarities to TOSLAB 858051 demonstrated over 60% inhibition, suggesting potential antidepressant activity .
Gastrointestinal Motility Disorders
Recent patents have identified diaminopyrimidine derivatives, including those structurally related to this compound, as agonists for the 5-HT4 receptor, which plays a crucial role in gastrointestinal motility.
- Application : These compounds are proposed for use in treating gastrointestinal motility dysfunctions due to their ability to stimulate serotonin receptors involved in gut movement .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Piperazine Substituents
(a) 2-(4-Benzyhydrylpiperazin-1-yl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one
- Structure : Replaces the benzyl group with a benzhydryl (diphenylmethyl) group and introduces a 2-methoxyphenyl group at position 6.
- Key Differences: The benzhydryl group increases steric bulk and lipophilicity (molecular weight: 452.55 vs. The 2-methoxyphenyl group introduces electron-donating effects, which may alter receptor binding compared to the propyl group.
(b) 3-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one
- Structure : Substitutes the propyl group with isopropyl at position 6 and adds a ketone-linked ethyl group to the piperazine.
- The oxoethyl linker may affect hydrogen-bonding interactions (molecular weight: 354.4 vs. ~388) .
Analogs with Varied Pyrimidinone Substituents
(a) 2-(Allylthio)-6-propylpyrimidin-4(1H)-one (CAS 62459-11-4)
- Structure : Replaces the benzylpiperazine with an allylthio group at position 2.
(b) 2-(Methylthio)-6-propylpyrimidin-4(3H)-one (CAS 5751-17-7)
- Structure : Features a methylthio group at position 2.
- Key Differences :
Fluorinated and Heterocyclic Derivatives
(a) 2-[(2-Fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one
- Structure: Substitutes benzylpiperazine with a 2-fluoroanilino group.
- Key Differences: Fluorine’s electronegativity may enhance metabolic stability and receptor binding via polar interactions.
(b) 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
Comparative Analysis Table
| Compound Name | Substituent at Position 2 | Substituent at Position 6 | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 4-Benzylpiperazin-1-yl | Propyl | ~388 | High lipophilicity, piperazine basicity |
| 2-(4-Benzyhydrylpiperazin-1-yl)-6-(2-MeOPh) | Benzhydrylpiperazin-1-yl | 2-Methoxyphenyl | 452.55 | Enhanced CNS penetration, bulky substituent |
| 3-(2-(4-Bn-piperazin-1-yl)-2-oxoethyl) | 2-Oxoethyl-4-benzylpiperazin-1-yl | Isopropyl | 354.4 | Ketone linker, branched alkyl group |
| 2-(Allylthio)-6-propyl | Allylthio | Propyl | N/A | Sulfur-containing, lower molecular weight |
| 2-(Methylthio)-6-propyl | Methylthio | Propyl | 184.26 | Small substituent, high solubility |
Research Findings and Implications
- Piperazine Modifications : Bulkier groups (e.g., benzhydryl) may improve target engagement in lipophilic environments but reduce solubility . The ketone linker in analog 3-(2-(4-Bn-piperazin-1-yl)-2-oxoethyl) could alter binding kinetics via hydrogen bonding .
- Pyrimidinone Substituents: Propyl at position 6 balances lipophilicity and chain length, whereas isopropyl or methoxyphenyl may shift activity toward specific receptors .
Biological Activity
2-(4-benzylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that may contribute to its interactions with biological targets, making it a subject of interest for drug discovery and development.
The molecular formula of this compound is with a molecular weight of 312.41 g/mol. This compound contains a pyrimidinone core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism of action may involve:
- Inhibition of Enzyme Activity : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
- Modulation of Receptor Signaling : Interaction with receptors can lead to changes in cell signaling, influencing cellular responses such as proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
A study demonstrated that derivatives of similar compounds showed significant antiproliferative effects against various cancer cell lines. For instance, related compounds exhibited IC50 values ranging from 0.029 to 0.147 μM against HepG2 cells, indicating potent anticancer properties . The ability to arrest the cell cycle at the G2/M phase and induce apoptosis was also noted.
Case Studies
- Antitumor Efficacy : In a xenograft model using HepG2 cells, a closely related compound demonstrated significant tumor growth inhibition without adverse effects on body weight, suggesting its potential as a safe therapeutic agent .
- Molecular Docking Studies : Molecular docking studies have indicated that the compound can effectively bind to viral targets such as the hepatitis B virus capsid and COVID-19 main protease, showing promise as an antiviral agent .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Molecular Weight | Notable Activity |
|---|---|---|---|
| 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one | Structure | 312.41 g/mol | Antitumor |
| 2-(4-benzylpiperazin-1-yl)-6-chloropyrimidin-4(3H)-one | Structure | 314.41 g/mol | Antimicrobial |
| 2-(4-benzylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | Structure | 316.41 g/mol | Antiviral |
Q & A
Q. Example SAR Table :
What methodologies are employed to assess the compound's inhibitory activity against acetylcholinesterase, and how can data discrepancies in IC50_{50}50 values be addressed?
Advanced Research Question
Ellman’s Assay Protocol :
Incubate AChE with DTNB (5,5'-dithiobis-2-nitrobenzoic acid) and acetylthiocholine.
Add test compound and measure absorbance at 412 nm.
Q. Addressing Discrepancies :
- Standardize enzyme sources (e.g., human vs. electric eel AChE).
- Control pH (6.5–8.0) and temperature (25–37°C).
- Validate with positive controls (e.g., donepezil, IC = 0.14 μM) .
What strategies are effective in resolving contradictory data regarding the compound's metabolic stability across different in vitro models?
Advanced Research Question
Approaches :
Q. Mitigation :
- Introduce deuterium at metabolically labile sites.
- Use computational tools (e.g., Schrödinger’s ADMET Predictor) to model stability.
What analytical techniques are critical for quantifying this compound in complex biological matrices?
Basic Research Question
Key Methods :
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. LOD: 0.1 ng/mL.
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) .
- Validation Parameters :
- Linearity (R ≥ 0.99).
- Precision (CV ≤ 15%).
- Recovery (80–120%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
